

Application Notes and Protocols for Cilastatin-15N,d3 in Academic Research

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Compound of Interest

Compound Name: *Cilastatin-15N,d3*

Cat. No.: *B15580827*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the utilization of **Cilastatin-15N,d3**, a stable isotope-labeled derivative of Cilastatin, in academic research laboratories. This document outlines its primary application as an internal standard for quantitative mass spectrometry-based assays and its utility in pharmacokinetic and drug metabolism studies.

Introduction to Cilastatin and Cilastatin-15N,d3

Cilastatin is a renal dehydropeptidase-I (DHP-I) inhibitor.[1][2] DHP-I is an enzyme located in the brush border of renal tubules responsible for the metabolism of certain drugs, most notably the carbapenem antibiotic Imipenem.[1][2][3] By inhibiting DHP-I, Cilastatin prevents the renal inactivation of Imipenem, thereby increasing its urinary concentration and antibacterial efficacy.[1][4] Beyond its role as an adjunct to antibiotic therapy, Cilastatin has garnered interest for its nephroprotective effects against drug-induced kidney injury.[5][6]

Cilastatin-15N,d3 is a stable isotope-labeled version of Cilastatin, containing one 15N atom and three deuterium atoms.[7] This labeling makes it an ideal internal standard for quantitative analysis of Cilastatin in biological matrices using mass spectrometry (MS) techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8][9] Its chemical and physical properties are nearly identical to unlabeled Cilastatin, ensuring it behaves similarly during sample preparation and chromatographic separation, while its mass difference allows for distinct detection.[10]

Key Applications and Experimental Protocols

Application: Internal Standard for Cilastatin Quantification in Biological Matrices

Objective: To accurately quantify the concentration of Cilastatin in biological samples (e.g., plasma, urine, tissue homogenates) using LC-MS/MS. **Cilastatin-15N,d3** serves as an internal standard to correct for variability in sample preparation and instrument response.[10]

Protocol: Quantification of Cilastatin in Rat Plasma by LC-MS/MS

Materials:

- Rat plasma samples
- Cilastatin (unlabeled) standard
- **Cilastatin-15N,d3** (internal standard)
- Acetonitrile (ACN)
- Methanol (MeOH)
- Formic acid (FA)
- Water, LC-MS grade
- Protein precipitation plates or microcentrifuge tubes
- LC-MS/MS system (e.g., Sciex API4000 or equivalent)[11]
- Hydrophilic Interaction Chromatography (HILIC) column (e.g., Waters Atlantis HILIC)[11]

Procedure:

- Preparation of Standards and Internal Standard Working Solution:
 - Prepare a stock solution of Cilastatin (1 mg/mL) in a suitable solvent (e.g., 50:50 ACN:water).

- Prepare a series of calibration standards by spiking the Cilastatin stock solution into blank rat plasma to achieve a concentration range of 0.1 to 100 µg/mL.[\[11\]](#)
- Prepare a working solution of **Cilastatin-15N,d3** at a fixed concentration (e.g., 1 µg/mL) in ACN.
- Sample Preparation (Protein Precipitation):
 - To 50 µL of each plasma sample, calibration standard, and quality control sample, add 150 µL of the **Cilastatin-15N,d3** working solution in ACN.
 - Vortex vigorously for 1 minute to precipitate proteins.
 - Centrifuge at >10,000 x g for 10 minutes to pellet the precipitated proteins.
 - Transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.
- LC-MS/MS Analysis:
 - Chromatography:
 - Column: Waters Atlantis HILIC (or equivalent)
 - Mobile Phase A: 10 mM Ammonium Formate with 0.1% FA in Water
 - Mobile Phase B: 0.1% FA in ACN
 - Gradient: A suitable gradient to retain and elute the polar compounds.
 - Flow Rate: 0.5 mL/min
 - Injection Volume: 5-10 µL
 - Mass Spectrometry (Positive Ionization Mode):
 - Monitor the appropriate multiple-reaction monitoring (MRM) transitions for Cilastatin and **Cilastatin-15N,d3**. The exact m/z values will depend on the precursor and product ions selected.

- Data Analysis:
 - Construct a calibration curve by plotting the peak area ratio of Cilastatin to **Cilastatin-15N,d3** against the nominal concentration of the calibration standards.
 - Determine the concentration of Cilastatin in the unknown samples by interpolating their peak area ratios from the calibration curve.

Application: In Vivo Pharmacokinetic Studies

Objective: To determine the pharmacokinetic profile of a co-administered drug when its renal metabolism is inhibited by Cilastatin. This protocol can also be adapted to study the pharmacokinetics of Cilastatin itself.

Protocol: Pharmacokinetic Study of a Test Drug with Cilastatin in a Rat Model

Materials:

- Male Wistar or Sprague-Dawley rats (250-300 g)
- Test drug
- Cilastatin sodium
- Vehicle for drug administration (e.g., sterile saline)
- Anesthesia (e.g., ketamine/xylazine)
- Blood collection supplies (e.g., heparinized tubes)
- Metabolic cages for urine collection
- LC-MS/MS method for quantifying the test drug and Cilastatin (as described in Protocol 2.1)

Procedure:

- Animal Acclimatization and Grouping:
 - Acclimatize rats for at least one week before the experiment.

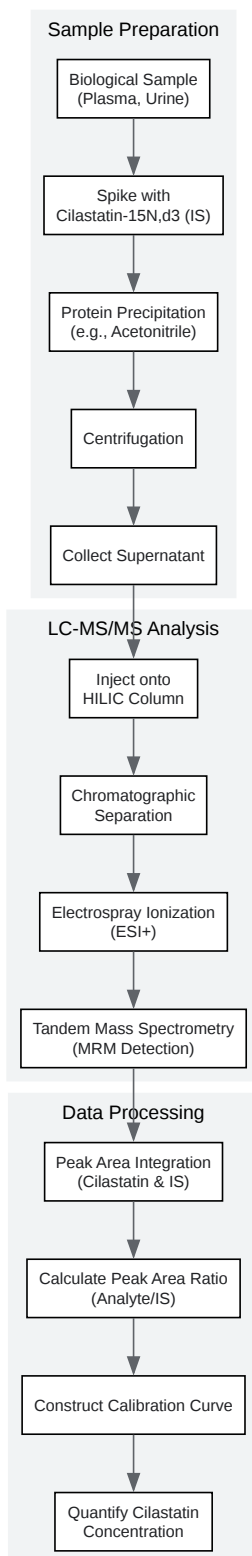
- Divide animals into groups (n=6-8 per group):
 - Group 1: Vehicle control
 - Group 2: Test drug alone
 - Group 3: Test drug + Cilastatin
 - Group 4: Cilastatin alone
- Drug Administration:
 - Administer the test drug via the desired route (e.g., intravenous bolus, intraperitoneal injection).
 - Administer Cilastatin (e.g., 150-200 mg/kg) either simultaneously with or shortly before the test drug.
- Pharmacokinetic Sampling:
 - Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 360 minutes) from the tail vein or a cannula.
 - Centrifuge blood samples to obtain plasma and store at -80°C until analysis.
 - House rats in metabolic cages to collect urine over a 24-hour period.
- Sample Analysis:
 - Analyze plasma and urine samples to determine the concentration of the test drug and Cilastatin using a validated LC-MS/MS method with **Cilastatin-15N,d3** as the internal standard for Cilastatin quantification.
- Data Analysis:
 - Calculate pharmacokinetic parameters (e.g., clearance, volume of distribution, half-life, AUC) for the test drug in the presence and absence of Cilastatin.

Quantitative Data Summary

Parameter	Value	Organism/System	Reference
Cilastatin IC50 (Dehydropeptidase I)	0.11 μ M	Porcine	[8]
Cilastatin Ki (Dehydropeptidase I)	0.7 μ M	Human	[8]
Cilastatin IC50 (Metallo- β -lactamase CphA)	178 μ M	A. hydrophila	[8][9]
Plasma Half-life (Cilastatin)	~1 hour	Human	[1][3]
Urinary Excretion (Cilastatin)	70-80%	Human	[3]
Plasma Protein Binding (Cilastatin)	35-40%	Not Specified	[1]
Volume of Distribution (Cilastatin)	14.6-20.1 L	Not Specified	[1]
Total Clearance (Cilastatin)	0.2 L/h/kg	Not Specified	[1]
Renal Clearance (Cilastatin)	0.10-0.16 L/h/kg	Not Specified	[1]

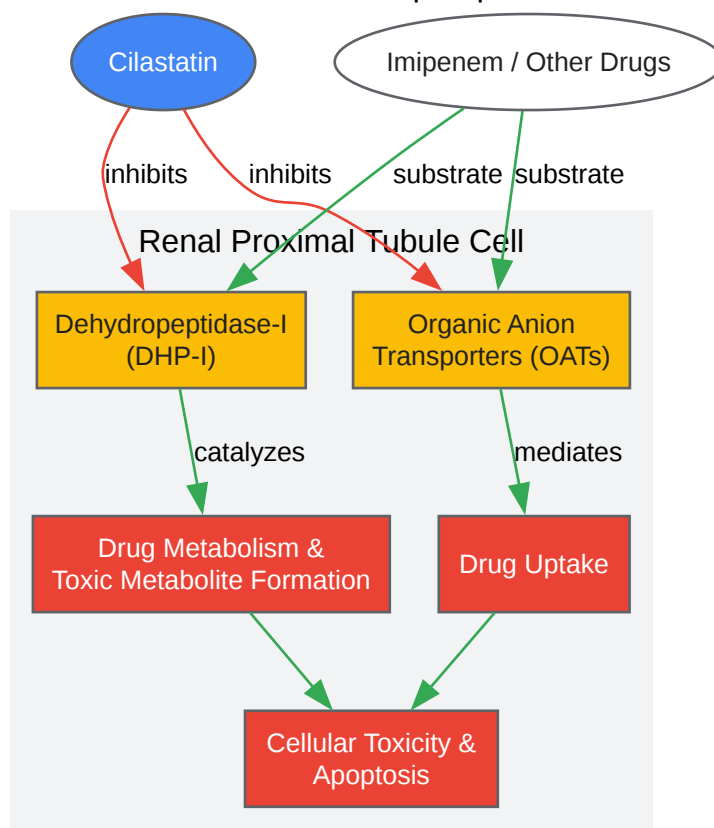
Visualizations

Workflow for Quantification of Cilastatin using Cilastatin-15N,d3

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Caption: Workflow for Cilastatin quantification using a stable isotope-labeled internal standard.

Mechanism of Cilastatin's Nephroprotective Action

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Caption: Cilastatin inhibits DHP-I and OATs, reducing drug metabolism and uptake in renal cells.

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